molecular formula C11H5ClFN3O B8363526 7-Chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine

7-Chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine

Cat. No. B8363526
M. Wt: 249.63 g/mol
InChI Key: AGYOZBYXOFNBJJ-UHFFFAOYSA-N
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Patent
US09193741B2

Procedure details

To a solution of N-(4,6-dihydroxypyrimidin-5-yl)-4-fluorobenzamide (0.30 g, 1.20 mmol) in POCl3 (6 ml) was added diisopropylethylamine (0.42 ml, 2.41 mmol). The reaction mixture was stirred under N2 at 90° C. for 3.5 hours. The reaction mixture was allowed to cool down to room temperature and the volatiles were evaporated to dryness. The residue was diluted with water and the aqueous phase was extracted with diethyl ether. The combined organic layers were washed with a saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (CH2Cl2/MeOH 100:1) to yield the title compound as a white solid (0.13 g, 30%).
Name
N-(4,6-dihydroxypyrimidin-5-yl)-4-fluorobenzamide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([NH:8][C:9](=[O:17])[C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[C:6](O)[N:5]=[CH:4][N:3]=1.C(N(C(C)C)CC)(C)C.O=P(Cl)(Cl)[Cl:30]>>[Cl:30][C:6]1[C:7]2[N:8]=[C:9]([C:10]3[CH:11]=[CH:12][C:13]([F:16])=[CH:14][CH:15]=3)[O:17][C:2]=2[N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
N-(4,6-dihydroxypyrimidin-5-yl)-4-fluorobenzamide
Quantity
0.3 g
Type
reactant
Smiles
OC1=NC=NC(=C1NC(C1=CC=C(C=C1)F)=O)O
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under N2 at 90° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (CH2Cl2/MeOH 100:1)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)OC(=N2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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